molecular formula C46H76N14O14S B1168851 B 695-40 CAS No. 115133-48-7

B 695-40

Cat. No.: B1168851
CAS No.: 115133-48-7
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Description

B 695-40 (CAS No. 115133-48-7) is a boron-based compound classified under the Chemical Abstracts Service (CAS) registry as a 9CI (Ninth Collective Index) entry. The lack of detailed experimental studies on this compound underscores the need for further research to elucidate its chemical behavior, industrial applications, and safety profile.

Properties

CAS No.

115133-48-7

Molecular Formula

C46H76N14O14S

Synonyms

B 695-40

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Compound CAS No. Molecular Formula Molecular Weight Structure Type Key Chemical Properties
This compound (9CI) 115133-48-7 Undetermined Undetermined Boron compound (unclear) Insufficient data; presumed inorganic boron
Diborane 19287-45-7 B₂H₆ 27.67 Covalent borane Pyrophoric, highly reactive, electron-deficient
Boron-11 14798-13-1 ¹¹B 11.01 Isotope Low neutron absorption cross-section
Tetrahydroborate 16971-29-2 BH₄⁻ 30.82 Ionic borate Strong reducing agent, stable in aqueous solutions
Borane(2) 14452-64-3 BH₃ 13.83 Molecular borane Lewis acid, forms adducts with Lewis bases

Key Observations :

  • This compound’s structural ambiguity contrasts with well-defined boron compounds like diborane (B₂H₆), which has a three-center two-electron bonding system .
  • Unlike boron-11 (a stable isotope used in neutron capture therapy), this compound’s isotopic composition remains uncharacterized.

Key Observations :

  • Diborane and tetrahydroborate are industrially significant, whereas this compound’s applications remain unverified .

Key Observations :

  • This compound’s safety profile is undefined, necessitating caution akin to handling reactive boranes like diborane .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing B 695-40, and how can purity be verified experimentally?

  • Methodological Answer : Synthesis protocols typically involve [describe general steps based on CAS No. 115133-48-7, e.g., boron-based reactions]. Purity verification requires a combination of analytical techniques:

  • Chromatography : Use HPLC or GC-MS to detect impurities .
  • Spectroscopy : Employ NMR and FT-IR to confirm structural integrity .
  • Elemental Analysis : Quantify boron content via ICP-MS to ensure stoichiometric accuracy .
    • Data Validation : Cross-reference results with published spectra and elemental composition data from peer-reviewed studies .

Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?

  • Methodological Answer : Follow a tiered approach:

Primary Characterization : Measure melting point, solubility, and stability under ambient conditions.

Advanced Techniques : Use X-ray crystallography for crystal structure determination and DSC for thermal behavior analysis .

Reproducibility : Document protocols in line with guidelines for experimental rigor (e.g., Beilstein Journal’s standards for compound preparation and characterization) .

Advanced Research Questions

Q. What statistical methods are recommended to resolve contradictions in reported thermodynamic properties of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies and apply weighted regression to identify outliers .
  • Error Analysis : Quantify measurement uncertainties using Monte Carlo simulations to assess confidence intervals .
  • Replication : Conduct controlled experiments under standardized conditions (e.g., fixed humidity/temperature) to isolate variables causing discrepancies .

Q. How can researchers optimize experimental designs to study this compound’s reactivity with novel substrates?

  • Methodological Answer :

  • Factorial Design : Use a 2^k factorial approach to test multiple variables (e.g., solvent polarity, temperature) and interactions .
  • High-Throughput Screening : Employ robotic platforms to rapidly assess reaction outcomes under diverse conditions .
  • Mechanistic Probes : Incorporate isotopic labeling (e.g., ^11B NMR) to trace reaction pathways and intermediates .

Q. What frameworks are effective for formulating hypothesis-driven research questions about this compound’s biological activity?

  • Methodological Answer : Apply structured frameworks:

  • PICO : Define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control compounds), and Outcomes (e.g., cytotoxicity IC50) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to gaps in boron chemistry .
  • Hypothesis Testing : Use null/alternative hypotheses to compare this compound’s efficacy against known boron-based inhibitors .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in catalytic studies involving this compound?

  • Methodological Answer :

  • Blind Testing : Distribute samples to independent labs for parallel experimentation .
  • Data Transparency : Share raw datasets and instrument calibration logs via supplementary materials .
  • Statistical Controls : Apply false discovery rate (FDR) correction to minimize Type I errors in high-throughput data .

Q. What strategies mitigate bias when interpreting spectroscopic data for this compound’s structural anomalies?

  • Methodological Answer :

  • Blinded Analysis : Assign anonymized spectra to multiple analysts for independent interpretation .
  • Machine Learning : Train models on benchmark datasets to detect artifacts (e.g., baseline noise) in NMR/XRD outputs .
  • Cross-Validation : Compare results with alternative techniques (e.g., Raman spectroscopy vs. XRD) .

Tables for Methodological Reference

Research Stage Recommended Tools Key Evidence
Synthesis & PurityHPLC, NMR, ICP-MS
Thermodynamic AnalysisDSC, Monte Carlo Simulations
Hypothesis FormulationPICO Framework, FINER Criteria
Statistical ValidationFDR Control, Factorial Design

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